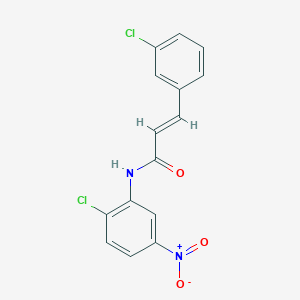
N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide, also known as CNPA, is a synthetic compound that has found widespread use in scientific research. It belongs to the class of acrylamide derivatives and has been shown to have a variety of biochemical and physiological effects.
作用機序
N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide inhibits PKC by binding to its regulatory domain, which prevents it from interacting with other proteins and substrates. This leads to a reduction in PKC activity and downstream signaling pathways. The exact mechanism of N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide's binding to PKC is not fully understood, but it is believed to involve hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects:
The inhibition of PKC by N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce the proliferation of cancer cells, inhibit the release of inflammatory cytokines, and decrease the formation of blood clots. Additionally, N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been shown to have neuroprotective effects in models of Parkinson's disease and stroke.
実験室実験の利点と制限
One advantage of using N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide in laboratory experiments is its high potency and specificity for PKC inhibition. This allows for precise control over PKC activity and downstream signaling pathways. However, one limitation is that N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been shown to have off-target effects on other enzymes and signaling pathways. As such, it is important to use N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide in conjunction with other tools and techniques to confirm its specific effects.
将来の方向性
There are several future directions for research involving N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide's binding to PKC and its off-target effects. Finally, there is potential for the development of new N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide derivatives with improved potency and specificity for PKC inhibition.
合成法
N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide can be synthesized by the reaction of 2-chloro-5-nitroaniline with 3-chlorocinnamic acid in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain pure N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide. This synthesis method has been well-established and is commonly used in the laboratory.
科学的研究の応用
N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been extensively used in scientific research as a tool for studying various biological processes. It has been shown to be a potent inhibitor of the enzyme protein kinase C (PKC), which is involved in a variety of cellular signaling pathways. As such, N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)acrylamide has been used to study the role of PKC in cancer, inflammation, and other diseases.
特性
IUPAC Name |
(E)-N-(2-chloro-5-nitrophenyl)-3-(3-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-3-1-2-10(8-11)4-7-15(20)18-14-9-12(19(21)22)5-6-13(14)17/h1-9H,(H,18,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOAWNBNGRWNAV-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5701713.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5701716.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-propylphenoxy)acetamide](/img/structure/B5701723.png)
![N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5701736.png)
![2-[2-(1-phenylethylidene)hydrazino]-1,3-thiazole-4-carboxylic acid](/img/structure/B5701739.png)
![2-amino-6-[(4-chlorobenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5701749.png)
![4-{[3-(acetylamino)-4-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5701752.png)

![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5701764.png)

![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5701791.png)
![2-({5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5701801.png)
![methyl {4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5701805.png)
![N-{amino[(4,7-dimethyl-2-quinazolinyl)amino]methylene}-N'-(4-methoxyphenyl)thiourea](/img/structure/B5701815.png)